molecular formula C15H28O2 B093067 Butyl undec-10-enoate CAS No. 109-42-2

Butyl undec-10-enoate

Cat. No. B093067
CAS RN: 109-42-2
M. Wt: 240.38 g/mol
InChI Key: GRAORJFMGCQWRN-UHFFFAOYSA-N
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Description

Butyl undec-10-enoate, also known as Butyl 10-undecenoate, Butyl 10-undecylenate, Butyl undecylenate, and n-Butyl 10-undecenoate , is a chemical compound with the molecular formula C15H28O2 . It is used primarily in the preparation of cream and wine flavorings .


Molecular Structure Analysis

The molecular structure of Butyl undec-10-enoate includes a total of 44 bonds. There are 16 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, and 1 aliphatic ester . The molecule contains a total of 45 atoms, including 28 Hydrogen atoms, 15 Carbon atoms, and 2 Oxygen atoms .


Physical And Chemical Properties Analysis

Butyl undec-10-enoate is a colorless to pale yellow liquid . It has a molecular weight of 240.39 . Other physical and chemical properties such as solubility, boiling point, assay min %, acid value max, refractive index, and specific gravity are not available in the search results .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Undec-10-enyl undec-10-enoate is used in the synthesis of potentially biologically active O- and N-containing macroheterocycles .
  • Methods of Application or Experimental Procedures:
    • Undec-10-enal is converted to undec-10-enyl undec-10-enoate via the Tishchenko disproportionation reaction catalyzed by Al (i-PrO)3 .
    • The subsequent Wacker–Tsuji oxidation of undec-10-enyl undec-10-enoate gives 10-oxoundecanyl 10-oxoundecanoate .
    • Finally, the [1+1]-condensation of 10-oxoundecanyl-10-oxoundecenoate with hydrazine hydrate or malonic, glutaric, or adipic acid dihydrazides results in the synthesis of four macroheterocycles .
  • Results or Outcomes: The synthesis of four potentially biologically active O- and N-containing 23-, 28-, 30-, and 31-membered macroheterocycles from undec-10-enal was successfully carried out .

Application in Fragrance and Flavor Industry

  • Specific Scientific Field: Fragrance and Flavor Industry
  • Summary of the Application: Methyl undec-10-enoate, a similar compound to Butyl undec-10-enoate, is used as an intermediate in the synthesis of chemicals such as food aroma and fragrances for perfumes .
  • Results or Outcomes: The use of Methyl undec-10-enoate in the fragrance and flavor industry has resulted in the creation of a variety of food aromas and perfumes .

Application in Mass Spectrometry

  • Specific Scientific Field: Mass Spectrometry
  • Summary of the Application: Butyl undec-10-enoate is used in mass spectrometry, which is a technique that determines the mass-to-charge ratio of ions .
  • Results or Outcomes: The use of Butyl undec-10-enoate in mass spectrometry has resulted in the accurate analysis and identification of chemical substances .

Safety And Hazards

Butyl undec-10-enoate can cause skin irritation and serious eye irritation . After handling, it is advised to wash hands thoroughly. Protective gloves, clothing, and eye/face protection should be worn. If it comes into contact with the skin, wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for Butyl undec-10-enoate are not mentioned in the search results, the potential antimicrobial properties of 10-Undecenoic acid-based lipidic triazoles, which would include Butyl undec-10-enoate, suggest possible future research directions in the development of new antimicrobial compounds .

properties

IUPAC Name

butyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3H,1,4-14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAORJFMGCQWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047624
Record name Butyl undec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name Butyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/658/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

249.00 to 254.00 °C. @ 756.00 mm Hg
Record name Butyl undecylenate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.872-0.878 (20°)
Record name Butyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/658/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Butyl undec-10-enoate

CAS RN

109-42-2
Record name Butyl 10-undecenoate
Source CAS Common Chemistry
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Record name Butyl 10-undecenoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 10-undecenoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2395
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Undecenoic acid, butyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl undec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl undec-10-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTYL 10-UNDECENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3OKK2UWV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Butyl undecylenate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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